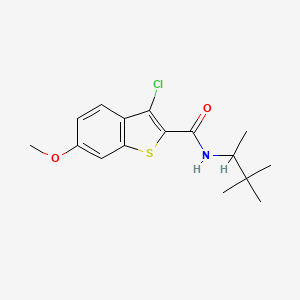
2-(4-biphenylyloxy)-N-4-morpholinylacetamide
Descripción general
Descripción
2-(4-biphenylyloxy)-N-4-morpholinylacetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of BPA is not fully understood, but it is believed to act as an agonist of estrogen receptors. It has also been shown to interact with other receptors, including androgen receptors and thyroid receptors. These interactions can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to affect the endocrine system, leading to potential toxicity and endocrine-disrupting effects. BPA has been shown to interact with various receptors, leading to changes in gene expression and cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPA has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It is also a versatile reagent that can be used in various reactions. However, BPA has limitations, including its potential toxicity and endocrine-disrupting effects. It is important to handle BPA with caution and to take appropriate safety measures when working with this compound.
Direcciones Futuras
There are several future directions for research on BPA, including its potential applications in medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPA could be further studied for its anti-inflammatory, analgesic, and anti-cancer properties. It could also be used as a building block for the synthesis of new drugs and pharmaceuticals.
In material science, BPA could be further studied for its potential applications in the production of new polymers and materials. It could also be used as a building block for the synthesis of new coatings and adhesives.
In environmental science, BPA could be further studied for its potential toxicity and endocrine-disrupting effects. It could also be studied for its potential to leach into the environment and its potential harm to wildlife and humans.
Conclusion:
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile reagent that can be used in various reactions, but it also has potential toxicity and endocrine-disrupting effects. Further research is needed to fully understand the mechanism of action of BPA and its potential applications in medicinal chemistry, material science, and environmental science.
Aplicaciones Científicas De Investigación
BPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPA has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a reagent for the synthesis of various drugs and pharmaceuticals.
In material science, BPA has been used as a building block for the synthesis of various polymers, including polycarbonates, epoxy resins, and polyesters. These polymers have a wide range of applications, including in the production of plastics, adhesives, and coatings.
In environmental science, BPA has gained significant attention due to its potential toxicity and endocrine-disrupting effects. It is commonly found in plastic products, such as water bottles and food containers, and has been shown to leach into the environment, causing potential harm to wildlife and humans.
Propiedades
IUPAC Name |
N-morpholin-4-yl-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-20-10-12-22-13-11-20)14-23-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHTEKJYQCINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185060.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4185062.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4185068.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4185084.png)

![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarbothioamide](/img/structure/B4185095.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185116.png)

![2-[4-(4-heptylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4185136.png)

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)

